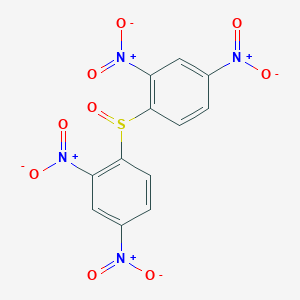
3-Oxobutyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobutyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters derived from 3,5-dinitrobenzoic acid This compound is characterized by the presence of a 3-oxobutyl group attached to the benzoate moiety, which is further substituted with two nitro groups at the 3 and 5 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxobutyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 3-oxobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorous pentachloride to convert the acid to its corresponding acyl chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using microwave-assisted synthesis techniques. This method involves the use of ionic liquids such as (bmim)HSO4 under microwave irradiation, which provides a green and efficient approach to the synthesis of the ester .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxobutyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dinitrobenzoic acid derivatives.
Reduction: 3,5-Diaminobenzoate derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-oxobutyl 3,5-dinitrobenzoate involves its interaction with cellular membranes and enzymes. The nitro groups in the compound are believed to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cells. This disruption leads to the inhibition of cell growth and eventual cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Uniqueness
3-Oxobutyl 3,5-dinitrobenzoate is unique due to the presence of the 3-oxobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, the 3-oxobutyl group may enhance the compound’s solubility and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
53782-51-7 |
|---|---|
Formule moléculaire |
C11H10N2O7 |
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
3-oxobutyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H10N2O7/c1-7(14)2-3-20-11(15)8-4-9(12(16)17)6-10(5-8)13(18)19/h4-6H,2-3H2,1H3 |
Clé InChI |
MHILDUHYQYTJEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


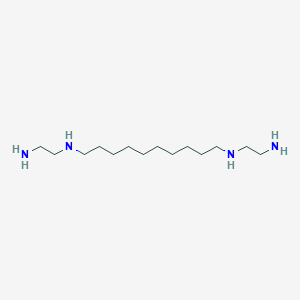
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)

![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
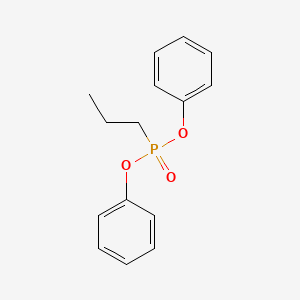
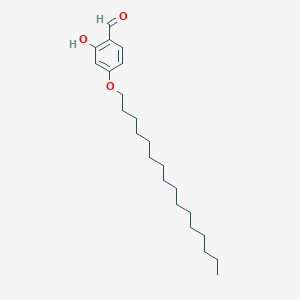

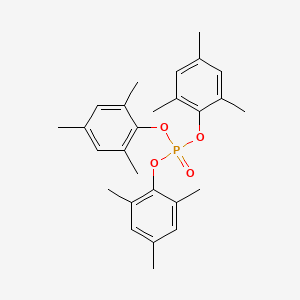


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)

